N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide
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Overview
Description
N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a dimethylamino group and a methoxyphenyl group, which contribute to its reactivity and functionality in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide typically involves the reaction of 3-(dimethylamino)propylamine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, toluene, ethanol
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions include various oxides, reduced amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of advanced materials, such as pH-responsive hydrogels and biocompatible coatings.
Mechanism of Action
The mechanism of action of N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxyphenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(dimethylamino)propyl)-N’-phenylurea
- N-(3-(dimethylamino)propyl)-N’-4-methoxyphenylurea
- N-(3-(dimethylamino)propyl)-N’-4-methylphenylurea
Uniqueness
N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide is unique due to the presence of both the dimethylamino and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-17(2)10-4-9-15-13(18)14(19)16-11-5-7-12(20-3)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTTYMKCZDGGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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